4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid
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Overview
Description
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid, also known as BI-1, is a small molecule compound that has been extensively studied in the field of biomedical research. This compound has been shown to exhibit a wide range of biological activities, including anti-apoptotic, anti-inflammatory, and anti-oxidative properties. In
Mechanism of Action
The exact mechanism of action of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is not fully understood. However, it has been shown to interact with a variety of proteins and signaling pathways involved in cell survival and death. This compound has been shown to inhibit the activity of the pro-apoptotic protein Bax and activate the anti-apoptotic protein Bcl-2. Additionally, this compound has been shown to regulate calcium homeostasis and prevent calcium-induced cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death. In vivo studies have shown that this compound can protect the heart from ischemia-reperfusion injury and improve cardiac function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid in lab experiments is its ability to exhibit a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of this compound for a given experiment.
Future Directions
There are several future directions for the study of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid. One area of research is the development of this compound-based therapeutics for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with other proteins and signaling pathways. Finally, the development of new synthesis methods for this compound and its analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesis Methods
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde with 4,5-bis(4-bromophenyl)-2-(trifluoromethyl)-1H-imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with a strong acid to yield this compound.
Scientific Research Applications
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death. In cardiovascular disease research, this compound has been shown to protect the heart from ischemia-reperfusion injury and improve cardiac function.
properties
IUPAC Name |
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br2N2O2/c23-17-9-5-13(6-10-17)19-20(14-7-11-18(24)12-8-14)26-21(25-19)15-1-3-16(4-2-15)22(27)28/h1-12H,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYMCIOQZZRFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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